Cas no 886499-18-9 (3-Fluoro-4-(trifluoromethoxy)benzamide)
3-Fluoro-4-(trifluoromethoxy)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-4-(trifluoromethoxy)benzamide
- 886499-18-9
- JS-4408
- CS-0330582
- AKOS015956774
- SCHEMBL2690674
- MFCD06660208
-
- MDL: MFCD06660208
- Inchi: 1S/C8H5F4NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14)
- InChI Key: AFSQMAHZQPJUOF-UHFFFAOYSA-N
- SMILES: FC1C=C(C(N)=O)C=CC=1OC(F)(F)F
Computed Properties
- Exact Mass: 223.02564105Da
- Monoisotopic Mass: 223.02564105Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52.3Ų
3-Fluoro-4-(trifluoromethoxy)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002698-250mg |
3-Fluoro-4-(trifluoromethoxy)benzamide |
886499-18-9 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A015002698-500mg |
3-Fluoro-4-(trifluoromethoxy)benzamide |
886499-18-9 | 97% | 500mg |
$863.90 | 2023-08-31 | |
| Alichem | A015002698-1g |
3-Fluoro-4-(trifluoromethoxy)benzamide |
886499-18-9 | 97% | 1g |
$1534.70 | 2023-08-31 | |
| TRC | F106365-250mg |
3-Fluoro-4-(trifluoromethoxy)benzamide |
886499-18-9 | 250mg |
$ 230.00 | 2022-06-05 | ||
| TRC | F106365-500mg |
3-Fluoro-4-(trifluoromethoxy)benzamide |
886499-18-9 | 500mg |
$ 385.00 | 2022-06-05 | ||
| Apollo Scientific | PC302550-1g |
3-Fluoro-4-(trifluoromethoxy)benzamide |
886499-18-9 | 98% | 1g |
£80.00 | 2025-02-21 | |
| Apollo Scientific | PC302550-5g |
3-Fluoro-4-(trifluoromethoxy)benzamide |
886499-18-9 | 98% | 5g |
£309.00 | 2025-02-21 | |
| Matrix Scientific | 116856-1g |
3-Fluoro-4-(trifluoromethoxy)benzamide |
886499-18-9 | 1g |
$185.00 | 2023-09-11 | ||
| Matrix Scientific | 116856-5g |
3-Fluoro-4-(trifluoromethoxy)benzamide |
886499-18-9 | 5g |
$732.00 | 2023-09-11 | ||
| Chemenu | CM314560-5g |
3-Fluoro-4-(trifluoromethoxy)benzamide |
886499-18-9 | 95% | 5g |
$581 | 2023-02-01 |
3-Fluoro-4-(trifluoromethoxy)benzamide Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 3-Fluoro-4-(trifluoromethoxy)benzamide
Comprehensive Overview of 3-Fluoro-4-(trifluoromethoxy)benzamide (CAS No. 886499-18-9)
3-Fluoro-4-(trifluoromethoxy)benzamide, with the CAS registry number 886499-18-9, is a fluorinated aromatic amide compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of benzamide derivatives, which are widely recognized for their biological activity and versatility in synthetic chemistry. The presence of both fluoro and trifluoromethoxy substituents enhances its electronic properties, making it a valuable intermediate in drug discovery and material science.
The structural uniqueness of 3-Fluoro-4-(trifluoromethoxy)benzamide lies in its ability to interact with biological targets, particularly enzymes and receptors. Researchers have explored its potential as a building block for designing novel therapeutics, especially in areas like central nervous system (CNS) disorders and metabolic diseases. Its lipophilicity and electron-withdrawing properties contribute to improved bioavailability and metabolic stability, which are critical factors in modern drug development.
In recent years, the demand for fluorinated compounds like 3-Fluoro-4-(trifluoromethoxy)benzamide has surged due to their applications in precision medicine and sustainable agriculture. The compound’s trifluoromethoxy group is particularly noteworthy, as it often enhances binding affinity and selectivity in target interactions. This aligns with the growing trend of structure-activity relationship (SAR) studies, where researchers optimize molecular scaffolds for specific biological outcomes.
From a synthetic perspective, 3-Fluoro-4-(trifluoromethoxy)benzamide is typically prepared through multi-step organic reactions, including amidation and halogenation processes. Advanced techniques such as flow chemistry and catalyzed cross-coupling have been employed to improve yield and purity. These innovations address the industry’s focus on green chemistry and cost-effective synthesis, which are frequently searched topics in academic and industrial forums.
The compound’s stability under various conditions makes it suitable for high-throughput screening (HTS) and combinatorial chemistry. Its compatibility with automated synthesis platforms has further increased its appeal in drug discovery pipelines. Notably, 3-Fluoro-4-(trifluoromethoxy)benzamide has been referenced in patents related to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, highlighting its relevance in cutting-edge research.
Environmental and regulatory considerations are also pivotal when discussing 886499-18-9. The compound’s biodegradability and ecotoxicological profile are under continuous evaluation to ensure compliance with global chemical safety standards. This aligns with the increasing public interest in sustainable chemicals and eco-friendly alternatives, which dominate search engine queries in the chemical sector.
In summary, 3-Fluoro-4-(trifluoromethoxy)benzamide (CAS No. 886499-18-9) represents a multifaceted compound with broad applications in medicinal chemistry, agrochemicals, and material science. Its unique structural features and adaptability to modern synthetic methods position it as a key player in the evolution of functionalized aromatics. As research progresses, this compound is likely to remain a focal point for innovations addressing global health and industrial challenges.
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